N-ethyl-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
N-ethyl-6,7-dimethoxyquinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 6,7-dimethoxyquinazolin-4-amine with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
N-ethyl-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as a kinase inhibitor, affecting various cellular signaling pathways.
Medicine: Investigated for its anticancer properties, particularly in targeting epidermal growth factor receptors (EGFR).
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-6,7-dimethoxyquinazolin-4-amine involves its interaction with molecular targets such as protein kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an EGFR inhibitor in cancer therapy.
Gefitinib: Similar to erlotinib, used for treating non-small cell lung cancer.
Tandutinib: A quinazoline-based kinase inhibitor with applications in leukemia treatment.
Uniqueness
N-ethyl-6,7-dimethoxyquinazolin-4-amine is unique due to its specific ethyl substitution, which can influence its binding affinity and selectivity towards certain kinases. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-ethyl-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C12H15N3O2/c1-4-13-12-8-5-10(16-2)11(17-3)6-9(8)14-7-15-12/h5-7H,4H2,1-3H3,(H,13,14,15) |
InChI Key |
XPYCWBYQQPWQJO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=NC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
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